molecular formula C14H19ClN2O3S B5148517 5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide

5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide

Cat. No.: B5148517
M. Wt: 330.8 g/mol
InChI Key: LRHUOUGGEQATRL-UHFFFAOYSA-N
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Description

5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide is a chemical compound with a complex structure, featuring a benzamide core substituted with an azepane ring, a sulfonyl group, and a chlorine atom

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-16-14(18)12-10-11(6-7-13(12)15)21(19,20)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHUOUGGEQATRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide typically involves multiple stepsThe sulfonyl group is then added via sulfonylation reactions, often using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(azepan-1-ylsulfonyl)-2-chloro-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

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